molecular formula C11H17N B13252332 2-Phenylpentan-3-amine

2-Phenylpentan-3-amine

Cat. No.: B13252332
M. Wt: 163.26 g/mol
InChI Key: PSBBRUWGPMOLMR-UHFFFAOYSA-N
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Description

2-Phenylpentan-3-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a pentan-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpentan-3-amine typically involves the reaction of phenylacetonitrile with a suitable alkylating agent, followed by reduction. One common method is the alkylation of phenylacetonitrile with 1-bromo-3-chloropropane, followed by reduction using lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation methods may be employed to reduce the nitrile intermediate to the amine.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Forms various substituted amines depending on the reagents used.

Scientific Research Applications

2-Phenylpentan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpentan-3-amine involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Phenethylamine: Shares a similar phenyl group but has a shorter carbon chain.

    Amphetamine: Contains a phenyl group and an amine but differs in the position of the amine group.

    Phenylpropanolamine: Similar structure but includes a hydroxyl group.

Uniqueness: 2-Phenylpentan-3-amine is unique due to its specific carbon chain length and the position of the amine group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-phenylpentan-3-amine

InChI

InChI=1S/C11H17N/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3

InChI Key

PSBBRUWGPMOLMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C1=CC=CC=C1)N

Origin of Product

United States

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